molecular formula C24H26K2O4 B3061044 Dipotassium 6,6'-diapo-psi,psi-carotenedioate CAS No. 33261-80-2

Dipotassium 6,6'-diapo-psi,psi-carotenedioate

Cat. No. B3061044
CAS RN: 33261-80-2
M. Wt: 456.7 g/mol
InChI Key: MHPZZOJHWAYMJY-ZKAUOVOBSA-L
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Description

Dipotassium 6,6’-diapo-psi,psi-carotenedioate is a heterocyclic organic compound . It is also known by its IUPAC name, dipotassium (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate .


Molecular Structure Analysis

The molecular formula of Dipotassium 6,6’-diapo-psi,psi-carotenedioate is C24H26O4.2K . The molecular weight is 456.661 g/mol . The canonical SMILES structure is CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)[O-])C=CC=C(C)C=CC(=O)[O-].[K+].[K+] .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dipotassium 6,6’-diapo-psi,psi-carotenedioate are not fully detailed in the search results. The molecular formula is C24H26O4.2K and the molecular weight is 456.661 .

Scientific Research Applications

Antioxidative Properties

One of the key scientific applications of Dipotassium 6,6'-diapo-psi,psi-carotenedioate, identified through the isolation of similar acyl glyco-carotenoic acids from a marine bacterium, is its potent antioxidative activity. This was particularly noted in a model of oxygen suppression, suggesting its potential use in protecting against oxidative stress (Shindo et al., 2008).

Photosynthesis and Energy Transfer

In the field of photosynthesis research, Dipotassium 6,6'-diapo-psi,psi-carotenedioate plays a crucial role. Studies of plant photosystem I (PSI) structures revealed the presence of carotenoids like Dipotassium 6,6'-diapo-psi,psi-carotenedioate, which are integral to the most efficient nano-photochemical machines in nature. This compound contributes to the generation of negative redox potential, impacting global enthalpy levels in living systems (Amunts et al., 2007).

Molecular Structure Analysis

Research into the resonance Raman investigation of natural carotenoids, such as bixin which is closely related to Dipotassium 6,6'-diapo-psi,psi-carotenedioate, provides insights into bond length variations in excited electronic states. This is important for understanding the molecular structure and behavior of these compounds in different states (Oliveira et al., 1997).

Biomedical Applications

In the realm of biomedical research, Dipotassium 6,6'-diapo-psi,psi-carotenedioate's analogs have been studied in the context of porous silicon nanoparticles for drug delivery and cancer immunotherapy. Their biocompatibility and biodegradability make them suitable for such applications (Santos et al., 2014).

Chemoprevention Agent

The compound's close relative, lycopene (psi,psi-carotene), has been studied for its potential as a chemoprevention agent. Its high reactivity towards oxygen and free radicals, and its ability to accumulate in prostate tissue and induce apoptosis, highlight its potential in cancer prevention (van Breemen & Pajkovic, 2008).

Biosensor Development

The development of biosensors has also benefited from research on similar compounds. Porous silicon (pSi), for instance, demonstrates significant advantages due to its large internal surface area and versatile surface chemistry, which could be relevant for compounds like Dipotassium 6,6'-diapo-psi,psi-carotenedioate (Jane et al., 2009).

properties

IUPAC Name

dipotassium;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4.2K/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28;;/h5-18H,1-4H3,(H,25,26)(H,27,28);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPZZOJHWAYMJY-ZKAUOVOBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)[O-])C=CC=C(C)C=CC(=O)[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[O-])/C)/C)/C=C/C=C(/C=C/C(=O)[O-])\C.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26K2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

542-40-5 (Parent)
Record name Dipotassium 6,6'-diapo-psi,psi-carotenedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033261802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70186901
Record name Dipotassium 6,6'-diapo-psi,psi-carotenedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipotassium 6,6'-diapo-psi,psi-carotenedioate

CAS RN

33261-80-2
Record name Dipotassium 6,6'-diapo-psi,psi-carotenedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033261802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium 6,6'-diapo-psi,psi-carotenedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium 6,6'-diapo-ψ,ψ-carotenedioate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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